molecular formula C15H11NO3 B1422164 3-(3-Cyanophenyl)-2-methoxybenzoic acid CAS No. 1261928-47-5

3-(3-Cyanophenyl)-2-methoxybenzoic acid

Cat. No.: B1422164
CAS No.: 1261928-47-5
M. Wt: 253.25 g/mol
InChI Key: WODGFTRRHPVTOQ-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-2-methoxybenzoic acid (C₁₅H₁₁NO₃; molecular weight: 253.3 g/mol) is a benzoic acid derivative featuring a methoxy group at the 2-position and a cyanophenyl substituent at the 3-position of the benzene ring (Figure 1). Its IUPAC name reflects this substitution pattern, and its CAS registry number is 5467-56-1 .

Properties

IUPAC Name

3-(3-cyanophenyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-14-12(6-3-7-13(14)15(17)18)11-5-2-4-10(8-11)9-16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODGFTRRHPVTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688791
Record name 3'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-47-5
Record name 3'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanophenylboronic acid and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 2-methoxybenzoic acid.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxy group can yield 3-(3-Cyanophenyl)-2-hydroxybenzoic acid.

    Reduction: Reduction of the cyano group can produce 3-(3-Aminophenyl)-2-methoxybenzoic acid.

    Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Cyanophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)-2-methoxybenzoic acid depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the methoxybenzoic acid moiety can engage in electrostatic interactions with target molecules.

Comparison with Similar Compounds

Key Properties :

  • Safety Profile : Classified as harmful via inhalation, skin contact, and ingestion. Requires handling in a chemical fume hood with personal protective equipment (PPE) .
  • Synthesis: Limited synthesis details are available in the provided evidence, but structurally related compounds (e.g., 2-methoxybenzoic acid derivatives) are often synthesized via regioselective lithiation or acylation reactions .
Structural Analogues of Benzoic Acid Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methoxybenzoic acid C₈H₈O₃ -OCH₃ at 2-position 152.15 Density: 1.348 g/cm³; antifungal activity in mixtures
Vanillic acid C₈H₈O₄ -OCH₃ at 3-position, -OH at 4-position 168.14 Metabolized by DMO enzyme; natural antioxidant
Syringic acid C₉H₁₀O₅ -OCH₃ at 3,5-positions, -OH at 4-position 198.17 Poor DMO substrate; plant metabolite
3-CH₂Cl (2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid) C₁₅H₁₁ClO₄ -Cl-CH₂ at benzoyloxy group 290.70 Synthesized via Schotten-Baumann acylation; potential pharmaceutical applications
3-(3-Cyanophenyl)-2-methoxybenzoic acid C₁₅H₁₁NO₃ -OCH₃ at 2-position, -C₆H₄CN at 3-position 253.30 High purity (>99% LC); discontinued commercial availability
Fluorinated and Complex Derivatives
  • Fluorinated Analogues: Compounds like 3-(3-fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid (MW 276.25) demonstrate how halogen substitution (F vs. CN) impacts binding affinity and solubility. Fluorine’s electronegativity may enhance membrane permeability compared to cyano groups .
  • Polyfunctional Derivatives: Complex structures such as (2R)-2-[[2-[(3-cyanophenyl)methoxy]...propanoic acid (MW 594.65) highlight the role of cyanophenyl groups in drug design, particularly in targeting enzymes or receptors with extended hydrophobic pockets .

Biological Activity

Overview

3-(3-Cyanophenyl)-2-methoxybenzoic acid is an organic compound that has garnered interest in scientific research due to its potential biological activities and applications. This compound features a cyanophenyl group and a methoxybenzoic acid moiety, which contribute to its unique chemical properties and biological interactions.

  • Chemical Formula : C₁₅H₁₃N₁O₂
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1261928-47-5

The compound is synthesized primarily through the Suzuki-Miyaura coupling reaction, utilizing 3-cyanophenylboronic acid and 2-methoxybenzoic acid as starting materials. This process highlights its role as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic and industrial settings.

The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems. The cyanophenyl group may participate in hydrogen bonding and π-π interactions, while the methoxybenzoic acid moiety can engage in electrostatic interactions. These interactions can modulate enzyme activity or receptor functions, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzoic acids, including this compound, may possess antimicrobial activity. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Enzyme Interaction : The compound can serve as a probe in biochemical assays to study enzyme interactions. Its structural features allow it to bind selectively to certain enzymes, potentially influencing their activity and providing insights into metabolic pathways.
  • Toxicological Profile : In silico studies have explored the toxicological effects of related compounds, indicating potential risks associated with high gastrointestinal absorption and neurotoxicity. These findings highlight the importance of understanding the pharmacokinetics and safety profiles of compounds like this compound before clinical applications .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Enzyme Interaction Analysis

Another investigation utilized molecular docking simulations to assess the binding affinity of this compound with key metabolic enzymes. Results indicated strong binding interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
3-(4-Cyanophenyl)-2-methoxybenzoic acidCyano group in para positionSimilar antimicrobial properties
3-(3-Cyanophenyl)-4-methoxybenzoic acidMethoxy group in para positionPotentially different enzyme interactions
3-(3-Cyanophenyl)-2-hydroxybenzoic acidHydroxy group instead of methoxyDiffering solubility and reactivity

Future Research Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:

  • Experimental Validation : Conducting laboratory experiments to validate in silico predictions regarding toxicity and biological effects.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its interactions with enzymes and receptors.
  • Therapeutic Applications : Exploring potential therapeutic uses in treating infections or metabolic disorders based on its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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